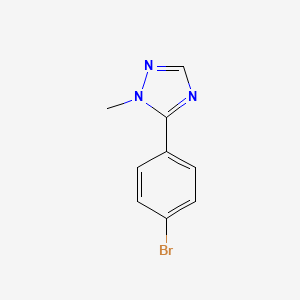
5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C8H7BrN4. It belongs to the family of triazole compounds and has been of great interest to the scientific community due to its potential applications in various fields.
科学的研究の応用
Antimicrobial Activities
1,2,4-Triazole derivatives, including 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Zhao et al. (2012) reported that certain 1,2,3-triazole derivatives exhibited more potent antimicrobial activities than triclosan and fluconazole (Zhao et al., 2012).
Antifungal Effects
The antifungal effects of 1,2,4-triazole derivatives are also a significant area of research. Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives and found remarkable antileishmanial activity (Süleymanoğlu et al., 2017). This highlights the potential of these compounds in treating fungal infections.
Veterinary Applications
In veterinary medicine, the use of 1,2,4-triazole derivatives for treating fungal diseases in animals has been explored. Ohloblina et al. (2022) studied the effects of a drug containing 1,2,4-triazole derivatives on the blood morphology and biochemistry in animals, indicating the therapeutic potential of these compounds in veterinary applications (Ohloblina et al., 2022).
Corrosion Inhibition
Another interesting application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Lagrenée et al. (2002) studied the efficiency of a triazole derivative for corrosion inhibition of mild steel, demonstrating significant inhibition efficiencies (Lagrenée et al., 2002).
Molecular Docking and Anticancer Properties
Molecular docking studies have been conducted to explore the anti-cancer properties of triazole derivatives. Karayel (2021) performed a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their potential as EGFR inhibitors (Karayel, 2021).
特性
IUPAC Name |
5-(4-bromophenyl)-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-9(11-6-12-13)7-2-4-8(10)5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBXCWDUAWYDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2839459.png)
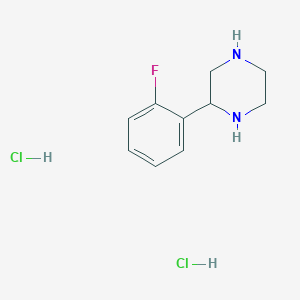
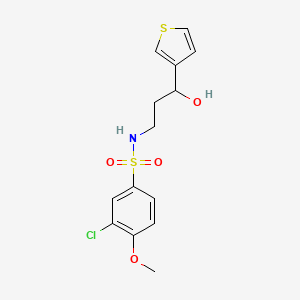
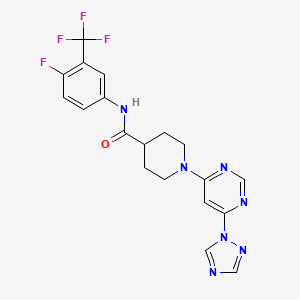
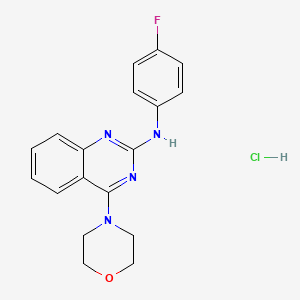
![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)
![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)
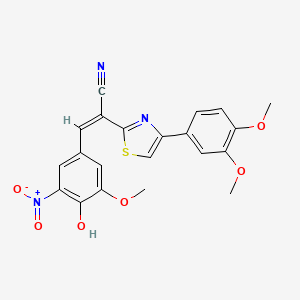
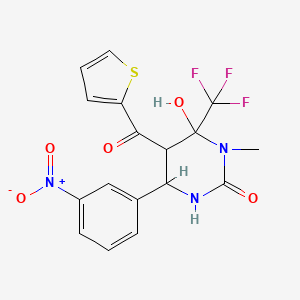
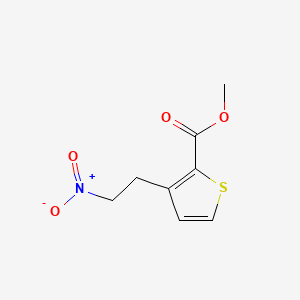
![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2839479.png)
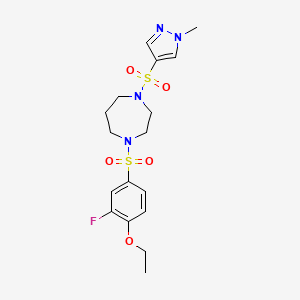
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)